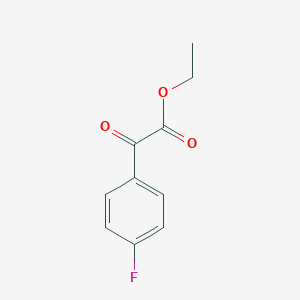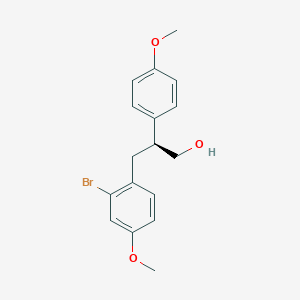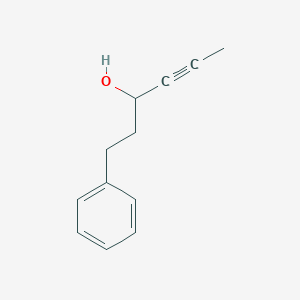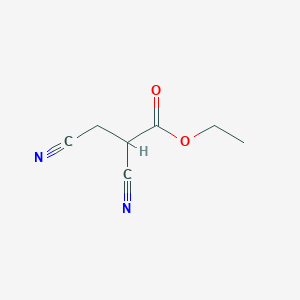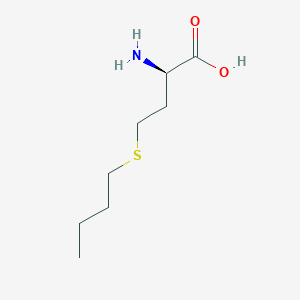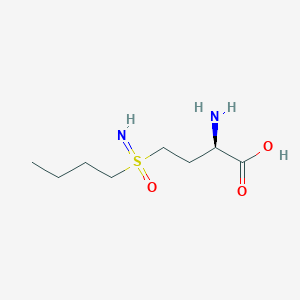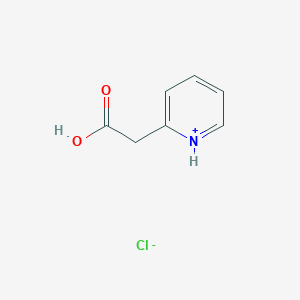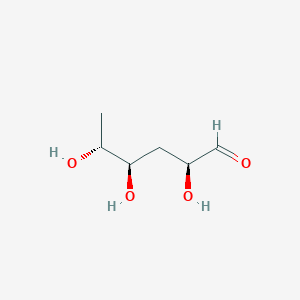![molecular formula C14H9Cl2NO B024368 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 183483-27-4](/img/structure/B24368.png)
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Overview
Description
Synthesis Analysis
The synthesis of 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an important intermediate in the production of loratadine, involves several steps starting from 2-cyano-3-methylpyridine. It undergoes a Ritter reaction and alkylation, followed by hydrolysis with methanesulfonic acid, treatment with sulfinyl chloride, and Friedel-Crafts acylation to yield the compound with an overall yield of about 36% (Guan, 2013).
Molecular Structure Analysis
Crystal structure determination of related compounds has been performed, revealing insights into the molecular configuration of such compounds. For example, compounds with similar configurations have been studied, where the cyclohepta ring takes a boat shape, and differences occur at specific positions, indicating the structural flexibility and complexity of these molecules (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
An efficient one-pot process for synthesizing related compounds has been described, showcasing the compound's role as an intermediate in producing antitumor agents. This process involves selective reduction, bromination, and deamination steps, highlighting the compound's reactivity and utility in complex organic syntheses (Fu et al., 2003).
Scientific Research Applications
Synthetic Protocols and Chemical Properties
Compounds within the family of polycyclic aromatic hydrocarbons, including those structurally related to 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, have been extensively studied for their unique chemical properties and synthetic protocols. Research highlights the significance of these compounds in developing novel synthetic strategies for constructing polycyclic systems, including heterocycles, which are pivotal in medicinal chemistry and drug discovery due to their broad spectrum of biological activities (Mazimba, 2016).
Biological and Pharmacological Applications
Isoquinoline derivatives, closely related in structure to the compound , have demonstrated a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities, among others. These findings support the exploration of structurally similar compounds for potential pharmacotherapeutic applications (Danao et al., 2021).
Environmental and Food Safety
The compound's structural analogs, such as oxygenated polycyclic aromatic hydrocarbons (OPAHs), have been identified for their environmental occurrence and potential genotoxic/mutagenic risks to human health. Research in this area aims to evaluate and mitigate health risks associated with exposure to such compounds in foods, highlighting the importance of understanding the environmental behavior and toxicological profiles of these chemicals (Clergé et al., 2019).
Antimicrobial Properties
Research on monoterpenes, including p-Cymene, which is structurally related to the compound , shows a range of biological activities including antimicrobial effects. This underscores the ongoing search for new substances with antimicrobial properties to address the global challenge of antimicrobial resistance and communicable diseases, suggesting potential areas of application for compounds within the same chemical family (Marchese et al., 2017).
properties
IUPAC Name |
6,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-17-13(9)14(12)18/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTNZSPULCBHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595797 | |
| Record name | 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
CAS RN |
183483-27-4 | |
| Record name | 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

